2,6-Dicloro-4-nitrofenol

Descripción general

Descripción

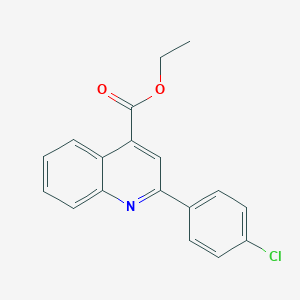

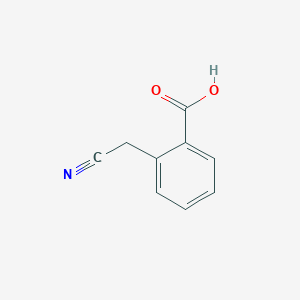

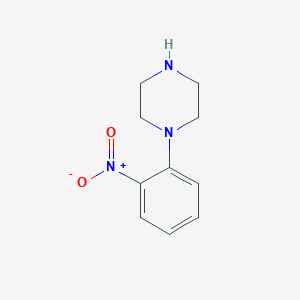

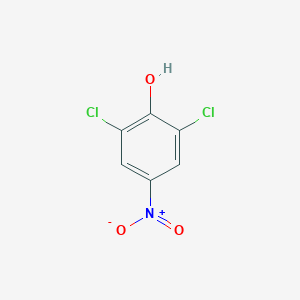

2,6-Dichloro-4-nitrophenol is an organic compound with the molecular formula C6H3Cl2NO3. It appears as a light orange to yellow crystalline solid and is known for its applications in organic synthesis and as an intermediate in the production of various chemicals . This compound is slightly soluble in water but more readily dissolves in organic solvents such as ethanol and chloroform .

Aplicaciones Científicas De Investigación

2,6-Dichloro-4-nitrophenol has diverse applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of 2,6-Dichloro-4-nitrophenol (2,6-DCNP) is a bacterium known as Cupriavidus . This bacterium has the unique ability to degrade 2,6-DCNP . The specific genes involved in this process are the hnp gene cluster .

Mode of Action

2,6-DCNP interacts with its target, the Cupriavidus bacterium, through a process involving the hnp gene cluster . The hnpA and hnpB gene products, which are part of this cluster, are crucial for the degradation of 2,6-DCNP . These gene products form a FAD-dependent two-component monooxygenase, HnpAB, which converts 2,6-DCNP to 6-chlorohydroxyquinol .

Biochemical Pathways

The biochemical pathway involved in the degradation of 2,6-DCNP by Cupriavidus involves the conversion of 2,6-DCNP to 6-chlorohydroxyquinol by the enzyme HnpAB . This process is part of the 1,2,4-benzenetriol pathway , which is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .

Pharmacokinetics

The pharmacokinetics of 2,6-DCNP involve a rapid distribution phase . The specific growth rate of the Cupriavidus bacterium during the degradation of 2,6-DCNP is 0.124 h −1, with a half saturation constant of 0.038 mM and an inhibition constant of 0.42 mM .

Result of Action

The result of the action of 2,6-DCNP on the Cupriavidus bacterium is the degradation of 2,6-DCNP, an emerging chlorinated nitroaromatic pollutant . This degradation process results in the conversion of 2,6-DCNP to 6-chlorohydroxyquinol , thereby reducing the environmental impact of this pollutant.

Action Environment

The action of 2,6-DCNP is influenced by environmental factors. For instance, the degradation process is affected by the presence of moisture . Additionally, 2,6-DCNP is commonly found in agriculturally impacted waters, such as paddy waters , indicating that its action and efficacy may be influenced by such environments.

Análisis Bioquímico

Biochemical Properties

2,6-Dichloro-4-nitrophenol interacts with various enzymes and proteins. For instance, it has been reported that a Gram-negative bacterium, Cupriavidus sp. CNP-8, degrades 2,6-Dichloro-4-nitrophenol via the 1,2,4-benzenetriol (BT) pathway . The hnp gene cluster was found to be involved in the catabolism of 2,6-Dichloro-4-nitrophenol .

Cellular Effects

It is known that this compound can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,6-Dichloro-4-nitrophenol involves its interaction with various biomolecules. For instance, HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2,6-Dichloro-4-nitrophenol to BT via chloro-1,4-benzoquinone .

Metabolic Pathways

2,6-Dichloro-4-nitrophenol is involved in various metabolic pathways. For instance, it is known to be degraded by the bacterium Cupriavidus sp. CNP-8 via the 1,2,4-benzenetriol pathway .

Transport and Distribution

It is known that this compound is soluble in methanol , which suggests that it may be able to pass through cell membranes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Dichloro-4-nitrophenol can be synthesized through the chlorination of p-nitrophenol. The process involves dissolving p-nitrophenol in ethanol and then adding it to concentrated hydrochloric acid. The mixture is cooled to below 5°C, and an aqueous solution of potassium chlorate is added under constant stirring, maintaining the temperature below 10°C. The resulting product is filtered, washed, and recrystallized from chloroform or ethanol to obtain pure 2,6-Dichloro-4-nitrophenol .

Industrial Production Methods: In industrial settings, the preparation of 2,6-Dichloro-4-nitrophenol follows similar principles but on a larger scale. The process ensures high yield and purity by controlling reaction conditions meticulously and using efficient purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dichloro-4-nitrophenol undergoes various chemical reactions, including:

Substitution Reactions: The nitro group and chlorine atoms can be substituted under specific conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The phenolic group can be oxidized to quinones under strong oxidizing conditions

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide

Major Products:

Substitution: Products depend on the substituent introduced.

Reduction: 2,6-Dichloro-4-aminophenol.

Oxidation: Quinones and other oxidized derivatives

Comparación Con Compuestos Similares

- 2,6-Difluoro-4-nitrophenol

- 4-Nitrophenol

- 2,6-Dichlorophenol

- 2,4-Dichloro-6-nitrophenol

Comparison: 2,6-Dichloro-4-nitrophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. For instance, the presence of two chlorine atoms and a nitro group in specific positions makes it a valuable intermediate in organic synthesis and a potent enzyme inhibitor compared to its analogs .

Propiedades

IUPAC Name |

2,6-dichloro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSGFTWBZNPNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060686 | |

| Record name | Phenol, 2,6-dichloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-80-4 | |

| Record name | 2,6-Dichloro-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DICHLORO-4-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dichloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,6-dichloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dichloro-4-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36WLM45T7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2,6-Dichloro-4-nitrophenol?

A1: 2,6-Dichloro-4-nitrophenol acts as a potent and selective inhibitor of sulfotransferase enzymes [, , ]. This inhibition disrupts the sulfation pathway, a major conjugation reaction involved in the metabolism of numerous endogenous compounds and xenobiotics.

Q2: What are the downstream consequences of 2,6-Dichloro-4-nitrophenol-mediated sulfotransferase inhibition?

A2: Inhibition of sulfotransferase by DCNP leads to a decrease in the formation of sulfate conjugates of various compounds [, ]. This can lead to:

- Increased levels of the parent compound: As sulfation is inhibited, the parent compound's clearance may be reduced, potentially leading to higher systemic exposure [].

- Compensatory increase in other metabolic pathways: Alternative metabolic pathways, such as glucuronidation, may be upregulated to compensate for the reduced sulfation [, ].

- Altered pharmacological or toxicological effects: Depending on the substrate, altered ratios of sulfate conjugates to other metabolites can influence the overall pharmacological or toxicological profile [].

Q3: What is the molecular formula and weight of 2,6-Dichloro-4-nitrophenol?

A3: 2,6-Dichloro-4-nitrophenol has the molecular formula C6H3Cl2NO3 and a molecular weight of 208.0 g/mol.

Q4: Is there any spectroscopic data available for 2,6-Dichloro-4-nitrophenol?

A4: Yes, several studies have investigated the spectroscopic properties of DCNP:

- X-ray powder diffraction: Data has been collected, and the lattice parameters have been determined, revealing that DCNP crystallizes in the triclinic system [].

- Infrared (IR) spectroscopy: Studies on DCNP-amine complexes reveal broad absorptions, characteristic of hydrogen bonding interactions [].

- 35Cl Nuclear Quadrupole Resonance (NQR): Studies on DCNP complexes provide insights into charge distribution within hydrogen bonds [].

- UV-Vis Spectroscopy: Studies indicate the presence of ion pairs in the solid state of DCNP complexes [].

Q5: Does 2,6-Dichloro-4-nitrophenol possess any catalytic properties?

A5: 2,6-Dichloro-4-nitrophenol is primarily known for its inhibitory properties rather than its catalytic activity. It does not function as a catalyst in typical chemical reactions.

Q6: Have there been any computational studies on 2,6-Dichloro-4-nitrophenol?

A7: Yes, computational studies using density functional theory (DFT) have been conducted to analyze the structural modifications in DCNP complexes upon proton transfer [].

Q7: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for 2,6-Dichloro-4-nitrophenol or related compounds?

A8: QSAR models have been developed for halogenated disinfection byproducts (DBPs), including DCNP, to predict developmental toxicity in marine polychaetes. These models incorporate physical-chemical descriptors like logP and pKa, as well as electronic descriptors like HOMO and LUMO energies [].

Q8: How do structural modifications of 2,6-Dichloro-4-nitrophenol impact its activity and selectivity?

A8:

- Halogen Substituents: The presence and position of chlorine atoms are crucial for DCNP's inhibitory activity against sulfotransferases []. Compounds with different halogen substitutions or positions exhibited varying degrees of inhibition.

- Nitro Group: The nitro group at the para position also plays a role in DCNP's activity []. Modifications to this group may influence its interaction with the sulfotransferase enzyme.

Q9: What are the strategies to improve the stability or bioavailability of 2,6-Dichloro-4-nitrophenol?

A9: While specific formulation strategies for DCNP are limited in the literature, general approaches to enhance stability and bioavailability of phenolic compounds include:

Q10: What are the safety considerations and regulations surrounding the handling and disposal of 2,6-Dichloro-4-nitrophenol?

A10: As a potentially hazardous chemical, DCNP should be handled and disposed of following appropriate safety regulations and guidelines.

A10: While DCNP has demonstrated valuable applications in probing biological pathways and understanding enzyme kinetics, information specifically addressing its pharmacokinetics/pharmacodynamics, efficacy as a therapeutic agent, resistance mechanisms, detailed toxicology, specific drug delivery strategies, and associated biomarkers is not extensively documented in the provided research.

Q11: What analytical techniques are employed to characterize and quantify 2,6-Dichloro-4-nitrophenol?

A11: Various analytical methods are used to study DCNP and its effects:

- High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate and quantify DCNP and its metabolites in biological samples [, , ].

- Radiolabeling Techniques: Radiolabeled DCNP, such as [3H]-DCNP, allows tracking of its metabolism and distribution in vivo [].

Q12: What is known about the environmental impact and degradation of 2,6-Dichloro-4-nitrophenol?

A13: DCNP has been identified as a potential marine pollutant, and its developmental toxicity to marine polychaetes has been investigated [].

Q13: Are there strategies for the degradation or removal of 2,6-Dichloro-4-nitrophenol from the environment?

A14: Research suggests that 2,6-Dichloro-4-nitrophenol can be removed from aqueous solutions using advanced oxidation processes like UV/HOCl treatment, which leads to its degradation and the formation of chlorinated byproducts [].

A13: The provided research primarily focuses on the biochemical and pharmacological aspects of DCNP. Information concerning its dissolution and solubility characteristics, analytical method validation details, specific quality control measures, immunogenicity, drug transporter interactions, effects on drug-metabolizing enzymes, biocompatibility, potential alternatives or substitutes, recycling strategies, and available research infrastructure is not extensively addressed in the provided research.

Q14: What are some of the key milestones in the research on 2,6-Dichloro-4-nitrophenol?

A14: Research on DCNP has progressed alongside our understanding of sulfotransferase enzymes. Key milestones include:

- Identification as a sulfotransferase inhibitor: Early studies recognized DCNP's potent inhibitory effect on sulfotransferases, making it a valuable tool for studying sulfation pathways [, ].

- Elucidation of its role in xenobiotic metabolism: Research using DCNP has provided insights into the metabolism and potential toxicity of various compounds, including drugs and carcinogens [, ].

- Understanding the competition between sulfation and glucuronidation: DCNP has been instrumental in dissecting the interplay between sulfation and glucuronidation as competing metabolic pathways [, ].

Q15: How has research on 2,6-Dichloro-4-nitrophenol contributed to cross-disciplinary research?

A15: DCNP's unique properties have fostered collaborations across various disciplines:

- Biochemistry & Pharmacology: DCNP is routinely used in biochemical and pharmacological research to investigate sulfotransferase enzymes, their substrate specificity, and their role in drug metabolism [, , ].

- Toxicology: DCNP has been employed in toxicological studies to elucidate the metabolic activation pathways of carcinogens and assess the role of sulfation in chemical carcinogenesis [, ].

- Environmental Science: The identification of DCNP as a potential environmental pollutant has led to its investigation in ecotoxicological studies, assessing its impact on marine organisms [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)